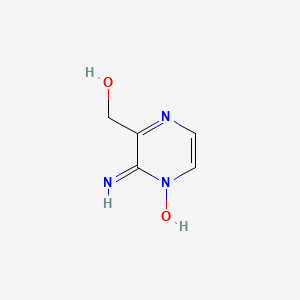
Bis(oxiranylmethyl) 2,4,4-trimethyladipate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(oxiranylmethyl) 2,4,4-trimethyladipate is an organic compound with the molecular formula C15H24O6 It is characterized by the presence of two oxirane (epoxide) rings and a trimethyladipate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(oxiranylmethyl) 2,4,4-trimethyladipate typically involves the reaction of 2,4,4-trimethyladipic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which subsequently undergoes epoxidation to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(oxiranylmethyl) 2,4,4-trimethyladipate can undergo various chemical reactions, including:
Oxidation: The epoxide rings can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxide rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxide rings under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(oxiranylmethyl) 2,4,4-trimethyladipate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a cross-linking agent in biomaterials.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of polymers and resins with enhanced mechanical properties.
Wirkmechanismus
The mechanism of action of bis(oxiranylmethyl) 2,4,4-trimethyladipate involves the reactivity of its epoxide rings. These rings can open under various conditions, allowing the compound to form covalent bonds with other molecules. This reactivity is exploited in applications such as cross-linking and polymerization, where the compound acts as a reactive intermediate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(oxiranylmethyl) 2,2,4-trimethyladipate
- Bis(oxiranylmethyl) adipate
Uniqueness
Bis(oxiranylmethyl) 2,4,4-trimethyladipate is unique due to the presence of two oxirane rings and a trimethyladipate backbone. This structure imparts distinct chemical reactivity and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
25677-83-2 |
|---|---|
Molekularformel |
C15H24O6 |
Molekulargewicht |
300.35 g/mol |
IUPAC-Name |
bis(oxiran-2-ylmethyl) 2,4,4-trimethylhexanedioate |
InChI |
InChI=1S/C15H24O6/c1-10(14(17)21-9-12-7-19-12)4-15(2,3)5-13(16)20-8-11-6-18-11/h10-12H,4-9H2,1-3H3 |
InChI-Schlüssel |
UYCWWICJTSIJIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C)(C)CC(=O)OCC1CO1)C(=O)OCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



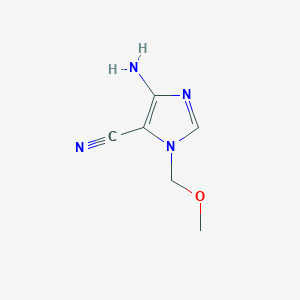

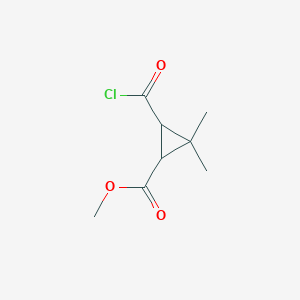
![(1S,7R)-tricyclo[5.2.1.02,6]decane](/img/structure/B13789359.png)
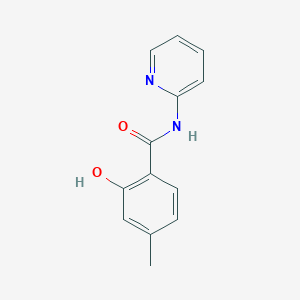



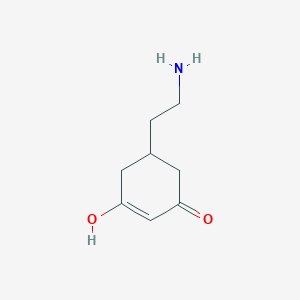

![3-Ethyl-2-[3-(3-ethyl-5-phenyl-benzooxazol-2-yl)-2-methyl-prop-2-enylidene]-5-phenyl-benzooxazole](/img/structure/B13789400.png)
